molecular formula C8H6F3NO2 B1305682 Methyl 6-(trifluoromethyl)nicotinate CAS No. 221313-10-6

Methyl 6-(trifluoromethyl)nicotinate

Cat. No.: B1305682
CAS No.: 221313-10-6
M. Wt: 205.13 g/mol
InChI Key: NEATXKNYTRXHQL-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 6-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ester hydrolysis to form nicotinic acid and methanol, a reaction mediated by nonspecific α-naphthylacetate-esterase . This interaction highlights its potential role in enzymatic processes and its ability to influence biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and function

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes ester hydrolysis to form nicotinic acid and methanol, which can further participate in various biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to cause skin and eye irritation, and its stability and degradation over time can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it may cause toxic or adverse effects, such as respiratory irritation . Understanding the threshold effects and safe dosage levels is crucial for its application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to nicotinic acid and methanol through ester hydrolysis . This conversion is mediated by enzymes such as nonspecific α-naphthylacetate-esterase, highlighting its role in metabolic processes.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEATXKNYTRXHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379632
Record name methyl 6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221313-10-6
Record name methyl 6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221313-10-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-(trifluoromethyl)nicotinic acid (3.82 g, 20 mmol) in 120 mL of methanol was added 5 mL of concentrated H2SO4 and the mixture was refluxed for 5 hours. Most of the solvent was removed in vacuo and the pH of the residue was adjusted to about 7 by 1N HCl. The mixture was extracted with ethyl acetate (100 mL×3), and the combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to provide the title compound (4.1 g, 100%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.

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